molecular formula C6H5NO3 B1357031 2-Nitrophenol-3,4,5,6-d4 CAS No. 93951-78-1

2-Nitrophenol-3,4,5,6-d4

Cat. No.: B1357031
CAS No.: 93951-78-1
M. Wt: 143.13 g/mol
InChI Key: IQUPABOKLQSFBK-RHQRLBAQSA-N
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Description

2-Nitrophenol-3,4,5,6-d4 (CAS 93951-78-1) is a deuterated derivative of 2-nitrophenol (CAS 88-75-5), where four hydrogen atoms at positions 3, 4, 5, and 6 on the aromatic ring are replaced by deuterium. Its molecular formula is C₆D₄HNO₃, with a molecular weight of 143.1334 g/mol . This stable isotope-labeled compound is primarily used in analytical chemistry as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its isotopic purity (>98 atom% D) . It is stored at +4°C and transported at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenol-3,4,5,6-d4 can be synthesized through several methods, including nucleophilic aromatic substitution and Suzuki–Miyaura coupling. One common method involves the nitration of deuterated phenol derivatives under controlled conditions to introduce the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions using deuterated phenol as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenol-3,4,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Analytical Chemistry

2-Nitrophenol-3,4,5,6-d4 is widely utilized as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its isotopic labeling allows for:

  • Quantification : Improved accuracy in measuring concentrations of nitrophenols in complex mixtures.
  • Structural Elucidation : Enhanced sensitivity for identifying molecular structures due to distinct mass differences between labeled and unlabeled compounds.

Environmental Studies

In environmental research, this compound is employed to trace the degradation pathways of pollutants. Its unique mass properties enable researchers to:

  • Monitor Pollutants : Track the fate of nitrophenol derivatives in various environmental matrices.
  • Assess Biodegradation : Study the metabolic pathways of environmental contaminants and their interactions with biological systems.

Pharmaceutical Research

The compound plays a crucial role in drug metabolism studies due to its isotopic labeling. Applications include:

  • Metabolic Pathway Analysis : Understanding how drugs are processed within biological systems.
  • Pharmacokinetics Studies : Investigating the absorption, distribution, metabolism, and excretion of drugs using deuterated compounds to differentiate between metabolites.

Biological Research

This compound is valuable in enzymatic studies and mechanistic investigations due to its structural similarity to non-deuterated nitrophenol. Key applications include:

  • Enzyme Kinetics : Serving as a substrate to determine kinetic parameters and understand enzyme-substrate interactions.
  • Mechanistic Studies : Investigating specific reaction mechanisms through isotope effects that provide insights into bond interactions during enzymatic reactions.

Enzyme Kinetics Study

A study demonstrated that this compound could be used to investigate catalytic mechanisms of enzymes. The isotope effect observed provided insights into C-H bond interactions during enzymatic reactions.

Toxicokinetics Research

Research examining paraoxon metabolism highlighted the role of this compound in understanding toxicological effects and enzyme inhibition dynamics.

Electrochemical Detection

Recent advancements show that this compound can be detected using electrochemical sensors, enhancing sensitivity for detecting low concentrations of nitrophenols in environmental samples.

Mechanism of Action

The mechanism of action of 2-Nitrophenol-3,4,5,6-d4 involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The deuterium atoms provide isotopic labeling, allowing for detailed studies of reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated 2-Nitrophenol (CAS 88-75-5)

  • Molecular Formula: C₆H₅NO₃
  • Molecular Weight : 139.11 g/mol (vs. 143.13 g/mol for the deuterated form)
  • Key Differences: The non-deuterated form lacks isotopic labeling, making it unsuitable for traceability in quantitative MS/NMR. Deuteration reduces vibrational modes, altering spectroscopic properties (e.g., IR absorption peaks shift slightly) .
  • Applications : Used as a precursor in organic synthesis and dye manufacturing, unlike its deuterated counterpart, which is reserved for analytical standardization .

4-Nitrophenol-d4 (CAS 93951-79-2)

  • Molecular Formula: C₆D₄HNO₃
  • Molecular Weight: 143.13 g/mol (identical to 2-nitrophenol-d4)
  • Structural Difference : The nitro group is at the para position (position 4) instead of the ortho position (position 2) .
  • Impact on Properties: Acidity: 4-Nitrophenol is more acidic (pKa ~7.1) than 2-nitrophenol (pKa ~7.2) due to resonance stabilization of the conjugate base. Applications: Both isomers serve as isotopic standards, but their positional differences make them distinguishable in chromatographic separation .

2-Chloro-4-Nitrophenol (CAS 619-08-9)

  • Molecular Formula: C₆H₄ClNO₃
  • Molecular Weight : 173.55 g/mol
  • Structural Features : Contains a chloro substituent at position 2 and a nitro group at position 4 .
  • Comparison: Electron-Withdrawing Effects: The chlorine atom enhances the nitro group’s electron-withdrawing effect, increasing acidity (pKa ~4.1) compared to nitrophenol-d4. Applications: Used as an intermediate in pesticide and dye synthesis, unlike nitrophenol-d4, which is non-reactive in synthetic pathways .

Deuterated Toluene Derivatives (e.g., 4-Chlorotoluene-2,3,5,6-d4)

  • Example : 4-Chlorotoluene-2,3,5,6-d4 (CAS 85577-24-8)
  • Molecular Formula : C₇D₄ClH₃
  • Molecular Weight : 130.60 g/mol .
  • Key Contrast: Lacks a phenolic -OH group, making it less polar and unsuitable for applications requiring hydrogen bonding (e.g., chromatography standards). Used in environmental analysis of volatile organic compounds rather than isotopic tracing .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Positions Primary Applications References
2-Nitrophenol-3,4,5,6-d4 93951-78-1 C₆D₄HNO₃ 143.13 2-nitro, 3,4,5,6-D MS/NMR internal standards
4-Nitrophenol-d4 93951-79-2 C₆D₄HNO₃ 143.13 4-nitro, 2,3,5,6-D Chromatographic standards
2-Chloro-4-Nitrophenol 619-08-9 C₆H₄ClNO₃ 173.55 2-Cl, 4-nitro Pesticide/dye intermediates
Non-Deuterated 2-Nitrophenol 88-75-5 C₆H₅NO₃ 139.11 2-nitro Organic synthesis
4-Chlorotoluene-2,3,5,6-d4 85577-24-8 C₇D₄ClH₃ 130.60 4-Cl, 2,3,5,6-D Environmental VOC analysis

Research Findings and Implications

  • Isotopic Purity: Deuterated nitrophenols (e.g., 2-nitrophenol-d4) exhibit >98% isotopic enrichment, critical for minimizing interference in quantitative MS .
  • Positional Isomerism : Ortho vs. para nitro substitution affects acidity and solubility, influencing their roles in analytical workflows .

Biological Activity

Overview

2-Nitrophenol-3,4,5,6-d4 is a deuterated derivative of 2-nitrophenol, characterized by the presence of four deuterium atoms. This compound is notable for its applications in biological and chemical research due to its unique isotopic labeling and the presence of a nitro group, which influences its reactivity and biological interactions.

  • Molecular Formula : C6H3D4N1O3
  • Molecular Weight : 157.16 g/mol
  • Structure : The compound consists of a phenolic ring with a nitro group at the second position and deuterium substitutions at the 3, 4, 5, and 6 positions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Redox Reactions : The nitro group can participate in redox reactions, influencing the compound's reactivity with biological molecules.
  • Isotopic Labeling : The deuterium atoms allow for detailed mechanistic studies in reaction kinetics and metabolic pathways.

Antimicrobial Activity

Research indicates that 2-Nitrophenol derivatives exhibit significant antimicrobial properties. Studies have shown that:

  • Inhibition of Bacterial Growth : At concentrations ranging from 1 to 5 mg/mL, some derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .
CompoundConcentration (mg/mL)Bacterial Strains Inhibited
This compound5S. aureus, B. cereus
Hydrazone Derivative5S. aureus, B. cereus, P. carotovorum

Enzyme Interaction Studies

This compound has been utilized in studies exploring enzyme kinetics and interactions:

  • Enzyme Substrate Interactions : The compound serves as a substrate for various enzymes, allowing researchers to analyze the effects of isotopic labeling on enzymatic activity .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several studies:

  • Absorption and Distribution : It is rapidly absorbed into biological systems and can cross blood-brain barriers due to its small molecular size .

Study on Neurotoxicity

A study evaluated the neurotoxic effects of paraoxon (a related compound) and its conversion to nitrophenols in vivo. Results indicated that nitrophenols could exacerbate neurotoxic symptoms induced by paraoxon exposure. The administration of atropine showed partial amelioration of symptoms associated with nitrophenol toxicity .

Mechanistic Studies

In mechanistic studies involving drug metabolism:

  • Tracer Applications : this compound has been used as a tracer in pharmacokinetic studies to understand drug metabolism pathways more effectively due to its unique isotopic labeling properties.

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUPABOKLQSFBK-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-78-1
Record name Phen-2,3,4,5-d4-ol, 6-nitro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 93951-78-1
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Synthesis routes and methods I

Procedure details

β-Galactosidase Assay. An aliquot of the 14,000 g supernatant from the lysed transfected cells (15-25 μg protein) was incubated at 28° C. for 15-60 minutes with 0.67 mg/ml o-nitrophenyl-β-D-galactopyranoside in a final volume of 1.2 ml (Lee et al., 1984). Reactions were stopped with 0.5 ml 1M Na2CO3, and the amount of o-nitrophenol formed was measured spectrophotometrically at 420 nm.
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Synthesis routes and methods II

Procedure details

In order to synthesize 4-O-β-D-galactopyranosyl-D-xylose, 5 g of o-nitrophenyl β-D-galactopyranoside (Gal-ONP) and 25 g of D-xylose were dissolved in 330 ml of water buffered to a pH of 7 (0.05 M KH2PO4/K2HPO4, 1 mM MgCl2, 5 mM mercaptoethanol), 2 mg (640 u) of E. coli β-galactosidase enzyme were added and the solution thus obtained was subjected to incubation at 37° C. in an orbital stirrer until the Gal-ONP was practically consumed (approximately 2 hours). Following the methodology put forth in example 3, the reaction was stopped by heating at 100° C. for 10 minutes and the ortho-nitrophenol formed was extracted with ethyl acetate. The aqueous solution was concentrated up to an approximate volume of 50 ml, filtered through glass wool and passed through the active carbon/celite column.
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Synthesis routes and methods III

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].
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7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
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